molecular formula C27H32Br2O4 B2862725 Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate CAS No. 1030632-69-9

Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate

Cat. No.: B2862725
CAS No.: 1030632-69-9
M. Wt: 580.357
InChI Key: HGJRNYFVJMAKSY-UHFFFAOYSA-N
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Description

Di-tert-butyl 3,3'-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate is a useful research compound. Its molecular formula is C27H32Br2O4 and its molecular weight is 580.357. The purity is usually 95%.
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Scientific Research Applications

Thermally Activated Delayed Fluorescence Materials

A series of bipolar materials for thermally activated delayed fluorescence based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles is synthesized, showcasing the potential of fluorene derivatives in creating materials with unique photophysical properties. The study explores the effects of conjugation connectivity on the electronic, photophysical, and electrochemical properties of these materials, highlighting their potential in optoelectronic applications (Huang et al., 2014).

Catalytic Asymmetric Synthesis

Research on the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters demonstrates the utility of tert-butyl-based compounds in the synthesis of enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds serve as valuable building blocks in chemical synthesis, showcasing the versatility of fluorene derivatives in catalytic asymmetric synthesis (Paquin et al., 2005).

Fluorescent Solid-State Materials

A series of asymmetrically aryl-substituted 9,9'-spiro-9-silabifluorene derivatives demonstrate significant violet-blue emission in solid-state films, with high absolute photoluminescence quantum yields. This research highlights the potential of fluorene derivatives in developing materials with high fluorescence efficiency, suitable for optoelectronic devices (Lee et al., 2005).

Photoisomerization Study

Research on the photoisomerization of 2-tert-butyl-9-(2,2,2-triphenylethylidene)fluorene demonstrates the potential of fluorene derivatives in molecular devices. The study provides insights into the steric effects and photochemical behavior of fluorene derivatives, suggesting their applicability in developing photoresponsive materials (Barr et al., 2005).

Electronic Structure and Optical Properties

The donor-acceptor copolymer containing benzothiadiazole and functionalized fluorene illustrates the interplay between experimental and theoretical data in understanding the electronic structure and optical properties of fluorene derivatives. This research underscores the potential of fluorene derivatives in the design of materials with desirable photophysical properties for optoelectronic applications (Rodrigues et al., 2012).

Properties

IUPAC Name

tert-butyl 3-[2,7-dibromo-9-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]fluoren-9-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32Br2O4/c1-25(2,3)32-23(30)11-13-27(14-12-24(31)33-26(4,5)6)21-15-17(28)7-9-19(21)20-10-8-18(29)16-22(20)27/h7-10,15-16H,11-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJRNYFVJMAKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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